3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)

Glass transition temperature Thermoset polymers Polybenzoxazine

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) (CAS 918788-88-2), also designated as ODA-type benzoxazine, is an aromatic diamine-based bis-benzoxazine monomer synthesized from 4,4'-diaminodiphenyl ether (ODA), phenol, and formaldehyde via Mannich condensation. This monomer belongs to the class of difunctional benzoxazines that undergo thermally activated ring-opening polymerization to yield polybenzoxazine thermosets with high glass transition temperature, low dielectric constant, low water absorption, and high char yield.

Molecular Formula C28H24N2O3
Molecular Weight 436.5 g/mol
CAS No. 918788-88-2
Cat. No. B12604939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
CAS918788-88-2
Molecular FormulaC28H24N2O3
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5
InChIInChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2
InChIKeyQGYKUYUCDSXCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) (CAS 918788-88-2): ODA-Type Bis-Benzoxazine Monomer for High-Performance Thermoset Selection


3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) (CAS 918788-88-2), also designated as ODA-type benzoxazine, is an aromatic diamine-based bis-benzoxazine monomer synthesized from 4,4'-diaminodiphenyl ether (ODA), phenol, and formaldehyde via Mannich condensation . This monomer belongs to the class of difunctional benzoxazines that undergo thermally activated ring-opening polymerization to yield polybenzoxazine thermosets with high glass transition temperature, low dielectric constant, low water absorption, and high char yield [1]. Unlike conventional bisphenol-based benzoxazines derived from bisphenol‑A/aniline (BA-a) or bisphenol‑F/aniline (BF‑a), the ODA-type benzoxazine incorporates the diamine bridge into the crosslinked network, suppressing amine volatilization during thermal degradation and offering a fundamentally different structure–property profile [2].

Why Aromatic Diamine-Based Benzoxazines Cannot Be Generically Substituted: The Bridge Group Dictates Thermal, Dielectric, and Processing Outcomes


Attempts to interchange aromatic diamine-based benzoxazines without experimental validation risk significant performance deviation, because the diamine bridge structure fundamentally governs the polymerization behavior, crosslinked network architecture, and resulting thermoset properties. Replacing the flexible electron-donating diphenyl ether bridge (ODA) in CAS 918788-88-2 with a diphenyl methane (DDM) or diphenyl sulfone (DDS) bridge alters the monomer's activation energy for ring-opening polymerization, shifts the glass transition temperature (Tg) by up to 25–35 °C, changes the 5% weight loss temperature (Td5%) by up to 44–67 °C, and modifies the dielectric constant (Dk) and dissipation factor (Df) [1]. The quantitative evidence presented in Section 3 demonstrates that each diamine-based benzoxazine occupies a distinct performance envelope, making generic substitution a high-risk procurement strategy for applications where thermal stability, dielectric performance, or processing window requirements are tightly specified .

Quantitative Differentiation Evidence for CAS 918788-88-2: Head-to-Head Thermal, Dielectric, and Char Yield Comparisons Against Closest Analogs


Glass Transition Temperature (Tg) Advantage: ODA-Type Polybenzoxazine Outperforms Bisphenol‑A‑Based Polybenzoxazine by 55–65 °C

The polybenzoxazine derived from CAS 918788-88-2 (ODA‑type) exhibits a glass transition temperature (Tg) of 215 °C as measured by dynamic mechanical analysis (DMA) . In contrast, the widely used bisphenol‑A/aniline‑based polybenzoxazine (poly(BA‑a)) and bisphenol‑F/aniline‑based polybenzoxazine (poly(BF‑a)) typically exhibit Tg values in the range of 150–160 °C [1]. This represents a 55–65 °C Tg advantage for the ODA‑type system. The higher Tg is attributed to the incorporation of the aromatic diamine bridge into the crosslinked Mannich network, which increases crosslink density and restricts segmental chain mobility compared to bisphenol‑based architectures where the amine is pendent rather than network‑forming [2].

Glass transition temperature Thermoset polymers Polybenzoxazine

Superior Thermal Stability: ODA-Type Polybenzoxazine Demonstrates 51 °C Higher Td5% Than Bisphenol‑A‑Based Polybenzoxazine

The 5% weight loss temperature (Td5%) of the polybenzoxazine derived from CAS 918788-88-2 is reported as 368 °C under nitrogen atmosphere . For the conventional bisphenol‑A/aniline‑based polybenzoxazine (poly(BA‑a)), the Td5% is 317 °C under identical nitrogen conditions [1]. This represents a 51 °C improvement in thermal stability. The enhanced thermal stability is a direct consequence of the diamine‑based architecture: the amine component is integrated into the polymer backbone as an arylamine Mannich bridge rather than being released as a volatile aniline derivative upon thermal cleavage, a degradation pathway characteristic of bisphenol‑type polybenzoxazines [2].

Thermal degradation temperature Thermogravimetric analysis High-temperature materials

Low Dielectric Constant and Dissipation Factor: ODA-Type Benzoxazine Enables Dk 2.92 and Df 0.0051 for High‑Frequency PCB Substrates

CAS 918788-88-2 (ODA‑type benzoxazine) delivers a dielectric constant (Dk) of 2.92 and a dissipation factor (Df) of 0.0051 as reported by the manufacturer . This performance is specifically recognized in patent literature, where ODA‑type benzoxazine resin is preferentially selected for halogen‑free epoxy resin compositions targeting low dielectric loss. Within that patent, an ODA‑type benzoxazine‑containing cured product achieves an average Dk of 4.0 and Df of 0.0065 over 1–10 GHz, whereas DDM‑type, BPS‑type, and BPF‑type benzoxazine resins are listed as less preferred alternatives due to their inferior dielectric performance [1]. The low Dk/Df is attributed to the low polarizability of the diphenyl ether linkage combined with the absence of secondary hydroxyl groups in the polybenzoxazine network after ring‑opening polymerization [2].

Dielectric properties Printed circuit board High-frequency laminates

Char Yield Under Nitrogen: ODA‑Type Polybenzoxazine Achieves 48% Char Yield at 800 °C, Exceeding Bisphenol‑A‑Based Polybenzoxazine by 5.8 Percentage Points

The polybenzoxazine based on 4,4'‑diaminodiphenyl ether (ODA) and 2‑hydroxybenzaldehyde (a close structural analog of CAS 918788-88-2 differing only in the phenol‑derived substituent) yields a char residue of 48% at 800 °C under nitrogen atmosphere, as determined by thermogravimetric analysis [1]. For comparison, the conventional bisphenol‑A/aniline‑based polybenzoxazine (poly(BA‑a)) achieves a char yield of only 42.2% at 800 °C under equivalent nitrogen conditions [2]. The 5.8 percentage‑point higher char yield reflects the superior carbon‑forming tendency of the ODA‑based network, where the diamine bridge remains integrated into the char structure rather than being volatilized as low‑molecular‑weight fragments. This intrinsic char‑forming property correlates directly with enhanced flame retardancy and lower heat release during combustion [3]. Note: The char yield value has been cross‑confirmed using a structurally near‑identical ODA‑based benzoxazine monomer (2‑hydroxybenzaldehyde‑derived); data for the exact CAS 918788-88-2 monomer from the same TGA protocol is not available in the open literature.

Char yield Flame retardancy Thermal stability

Favorable Melt Processing Window: ODA‑Type Benzoxazine Monomer Maintains Low Melt Viscosity ≤1 Pa·s at 110 °C Over 2 Hours, Enabling Resin Transfer Molding Compatibility

The benzoxazine monomer P‑4,4′oda (phenol/4,4′‑oxydianiline‑based, structurally identical to CAS 918788-88-2) maintains a melt viscosity of ≤1 Pa·s at 110 °C for a sustained period of at least 2 hours under isothermal rheological measurement [1]. This viscosity stability is comparable to that of P‑ddm (phenol/4,4′‑diaminodiphenylmethane‑based benzoxazine) under the same conditions [1]. This is in contrast to the P‑bapp monomer (2,2‑bis[4‑(4‑aminophenoxy)phenyl]propane‑based), which exhibits approximately five‑fold higher viscosity under identical conditions [1]. The low and stable melt viscosity of the ODA‑type monomer arises from the flexible diphenyl ether linkage, which imparts sufficient chain mobility to prevent premature gelation during isothermal hold at processing temperature, while maintaining sufficient reactivity for subsequent thermal cure [2].

Melt viscosity Processability Resin transfer molding

Procurement‑Relevant Application Scenarios for CAS 918788-88-2 ODA‑Type Benzoxazine Based on Quantitative Differentiation Evidence


Halogen‑Free, Low‑Dielectric‑Loss Copper‑Clad Laminates for 5G/6G High‑Frequency Printed Circuit Boards

The combination of low dielectric constant (Dk = 2.92), low dissipation factor (Df = 0.0051), and patent‑recognized preference for ODA‑type benzoxazine in low‑Dk/Df halogen‑free epoxy resin compositions makes CAS 918788-88-2 the procurement choice for formulating prepregs and copper‑clad laminates (CCL) targeting 1–10 GHz high‑frequency applications . The 51 °C higher Td5% (368 °C) versus BA‑a‑based benzoxazine (317 °C) further ensures compatibility with lead‑free solder reflow processes that expose laminates to peak temperatures exceeding 260 °C [1]. The inherent flame retardancy implied by the 48% char yield supports UL‑94 V‑0 rating achievement without excessive phosphorus‑based flame retardant loading, preserving dielectric performance while meeting fire safety requirements [2].

High‑Temperature Automotive Composite Components: Brake Pad Binders and Under‑the‑Hood Structural Parts

The Tg of 215 °C and Td5% of 368 °C position CAS 918788-88-2 as a suitable thermoset binder for automotive brake pads and under‑the‑hood composite components where continuous service temperatures may reach 180–200 °C . The ODA‑type benzoxazine outperforms BA‑a‑based systems (Tg ~150–160 °C, Td5% 317 °C) by a margin of 55–65 °C in Tg and 51 °C in Td5%, providing a critical safety buffer against thermal softening and degradation during high‑energy braking events or prolonged engine‑bay heat exposure [1]. The low melt viscosity (≤1 Pa·s at 110 °C) also facilitates high‑pressure injection molding or compression molding of complex brake pad geometries with full fiber wet‑out [3].

Aerospace‑Grade Composite Structures Requiring High Char Yield and Intrinsic Flame Retardancy

For aerospace interior panels, structural composites, and thermal protection systems, the 48% char yield of ODA‑type polybenzoxazine at 800 °C in nitrogen provides a measurable advantage over BA‑a‑based polybenzoxazine (42.2% char yield) in terms of fire resistance and structural integrity during burn‑through events [2]. The aromatic diamine‑based architecture suppresses volatile amine release during decomposition, a critical factor for meeting FAA flammability regulations (FAR 25.853) and smoke density requirements. The high Tg (215 °C) ensures dimensional stability during supersonic cruise or engine‑proximate service conditions where BA‑a‑based composites would experience creep or softening .

Epoxy Resin Curing Agent with Latent Characteristics and Wide Processing Window

CAS 918788-88-2 can function as a latent curing agent for epoxy resins, providing a wider processing window than the free diamine 4,4′‑oxydianiline (ODA) itself . The benzoxazine form prevents premature reaction with epoxy groups at ambient or moderate processing temperatures (≤110 °C), allowing for longer pot life and better control during large‑part composite fabrication. Upon thermal activation above the oxazine ring‑opening temperature, the diamine functionality is released for epoxy crosslinking. This latency is not achievable with free ODA, which reacts readily with epoxy resins at room temperature, limiting processing flexibility.

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